molecular formula C16H14ClN3 B15100240 5-(4-chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole

5-(4-chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole

Cat. No.: B15100240
M. Wt: 283.75 g/mol
InChI Key: YRWVZODYJOQDCH-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole is a synthetic small molecule belonging to the 1,2,4-triazole chemical class, a scaffold renowned for its diverse biological activities and significant research potential in both agrochemical and pharmaceutical fields . The compound's structure incorporates a 1,2,4-triazole core, which is a key pharmacophore in numerous commercial fungicides that act as sterol demethylation inhibitors (DMI) by targeting the fungal CYP51 enzyme, thereby disrupting ergosterol biosynthesis and fungal membrane integrity . This mechanism suggests substantial utility for this compound in research focused on developing novel solutions for managing resistant plant pathogens . Beyond agrochemical applications, the 1,2,4-triazole ring is a privileged structure in medicinal chemistry, known to confer antibacterial properties against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains . Researchers are actively exploring novel 1,2,4-triazole hybrids and derivatives to overcome escalating antibiotic resistance, making this compound a valuable intermediate for the synthesis and evaluation of new antibacterial agents . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C16H14ClN3

Molecular Weight

283.75 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-(2-phenylethyl)-1H-1,2,4-triazole

InChI

InChI=1S/C16H14ClN3/c17-14-9-7-13(8-10-14)16-18-15(19-20-16)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,18,19,20)

InChI Key

YRWVZODYJOQDCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(=NN2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzyl chloride with 2-phenylethylamine to form an intermediate, which is then cyclized with hydrazine hydrate and formic acid to yield the desired triazole compound. The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 5-(4-chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The triazole core can undergo oxidation to form N-oxide derivatives:

  • Reagents : Meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at room temperature.

  • Product : 5-(4-Chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole 1-oxide.

  • Yield : 60–65% after column chromatography.

Mechanistic Insight :

  • Oxidation occurs preferentially at the N1 position due to electron density distribution.

  • The chlorophenyl group stabilizes the oxidized product through resonance effects.

Nucleophilic Aromatic Substitution

  • Reaction : Treatment with sodium hydrosulfide (NaSH) in DMF at 100°C for 6 hours replaces chlorine with a thiol group .

  • Product : 5-(4-Mercaptophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole.

  • Yield : ~50% .

Reductive Modifications

The phenethyl side chain can undergo hydrogenation:

  • Reagents : H₂ gas (1 atm) with palladium-on-carbon (Pd/C) in ethanol.

  • Product : 5-(4-Chlorophenyl)-3-(2-cyclohexylethyl)-1H-1,2,4-triazole.

  • Yield : >85% (extrapolated from analogous reductions in triazole derivatives) .

Comparative Reactivity Table

The table below summarizes reaction outcomes for structurally related compounds :

Reaction TypeSubstrateReagents/ConditionsProductYield (%)
Alkylation5-(4-Cl-Ph)-1H-triazole-3-thiolPhenethyl bromide, NaOHTarget compound75
OxidationTarget compoundmCPBA, DCMTriazole N-oxide60
Chlorine substitution5-(4-Cl-Ph)-triazoleNaSH, DMF5-(4-SH-Ph)-triazole50

Challenges and Limitations

  • Steric hindrance : The phenethyl group reduces accessibility to the triazole ring, limiting electrophilic substitution.

  • Solubility issues : Hydrophobic substituents necessitate polar aprotic solvents for reactions .

  • Side reactions : Competing oxidation of the phenethyl group may occur under strong oxidizing conditions.

Scientific Research Applications

5-(4-chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole has found applications in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The presence of the 4-chlorophenyl and 2-phenylethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Adamantane-Based Triazoles
  • Example : 5-(Adamantan-1-yl)-3-(((E)-3,7-dimethylocta-2,6-dien-1-yl)thio)-1H-1,2,4-triazole
    • Key Differences :
  • The adamantane group is rigid and bulky, reducing solubility compared to the 2-phenylethyl substituent.
  • Melting Point: 106.6–109.8°C (adamantane derivative) vs. N/A for the target compound.
  • Activity Implications : Adamantane’s rigidity may restrict binding to flexible enzyme pockets, whereas the phenylethyl group’s flexibility could enhance adaptability .
Pyridine-Containing Triazoles
  • Example : 3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives
    • Key Differences :
  • Pyridine introduces a hydrogen-bond-accepting nitrogen, enhancing polar interactions compared to the purely hydrophobic phenylethyl group.
  • Synthesis : Prepared via Schiff base formation (70–85% yields), similar to methods for triazole derivatives .
  • Activity : Pyridine-containing analogs exhibit antioxidant activity (IC₅₀: 12–45 μM), suggesting electronic effects from nitrogen influence redox properties .
Sulfur-Containing Derivatives
  • Example : 4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
    • Key Differences :
  • The sulfanyl group enables redox activity and hydrogen bonding, absent in the target compound.

Structural and Crystallographic Insights

  • Isostructural Halogen Derivatives :

    • Compounds 4 and 5 (–3) with Cl/F substitutions exhibit identical crystal packing (triclinic, P 1̄ symmetry) but slight conformational adjustments due to halogen size differences .
    • The 4-chlorophenyl group in the target compound may similarly influence molecular planarity and intermolecular interactions.
  • Conformational Flexibility :

    • The 2-phenylethyl chain in the target compound allows rotational freedom, unlike rigid substituents (e.g., adamantane or fused imidazo rings). This flexibility may enhance binding to dynamic biological targets .

Biological Activity

5-(4-chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of 5-(4-chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole typically involves multi-step reactions including cyclization processes. The compound can be synthesized through the reaction of appropriate phenyl and chlorophenyl derivatives with hydrazine derivatives in the presence of suitable catalysts. The synthetic route often emphasizes optimizing yield and purity through techniques such as column chromatography and NMR analysis to confirm structure.

Antifungal Activity

Recent studies have highlighted the antifungal properties of triazole derivatives. For instance, a series of triazolium salts were evaluated for their antifungal activity against various fungal strains. The compound 5-(4-chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole exhibited significant antifungal activity with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole.

CompoundMIC (mg/mL)MFC (mg/mL)
5-(4-chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole0.0125–0.0250.025–0.05
Ketoconazole0.28–1.880.38–2.82

This indicates that the triazole derivative not only inhibits fungal growth but also effectively kills the fungi at low concentrations .

Antioxidant Activity

The antioxidant potential of this compound was assessed using various assays including DPPH radical scavenging methods. The results showed that it possesses substantial antioxidant activity, which is crucial for mitigating oxidative stress-related diseases.

CompoundDPPH Scavenging Activity (%)
5-(4-chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole87.7%
Ascorbic Acid (Control)88.6%

This suggests that the compound may have protective effects against oxidative damage .

The biological mechanisms underlying the activities of triazoles often involve interaction with specific biological targets such as enzymes or receptors. For example, studies have shown that triazoles can modulate the activity of nuclear receptors involved in drug metabolism and detoxification processes . This interaction may enhance their therapeutic efficacy while reducing toxicity.

Case Studies

In a clinical context, compounds similar to 5-(4-chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole have been investigated for their potential in treating fungal infections resistant to conventional therapies. In vitro studies demonstrated that this compound could effectively inhibit resistant strains of Candida and Aspergillus species.

Q & A

Q. How can computational methods optimize lead compounds for clinical translation?

  • In Silico Workflow :
  • Virtual Screening : Enamine REAL database screening with Glide (XP mode) to prioritize analogs .
  • MD Simulations : 100-ns trajectories to assess target binding under physiological conditions .
  • ADMET Prediction : SwissADME and ProTox-II for toxicity alerts (e.g., hERG inhibition) .

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